

Application Notes and Protocols: Recombinant Expression and Purification of Serine Acetyltransferase

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Compound of Interest

Compound Name: *Acetylserine*

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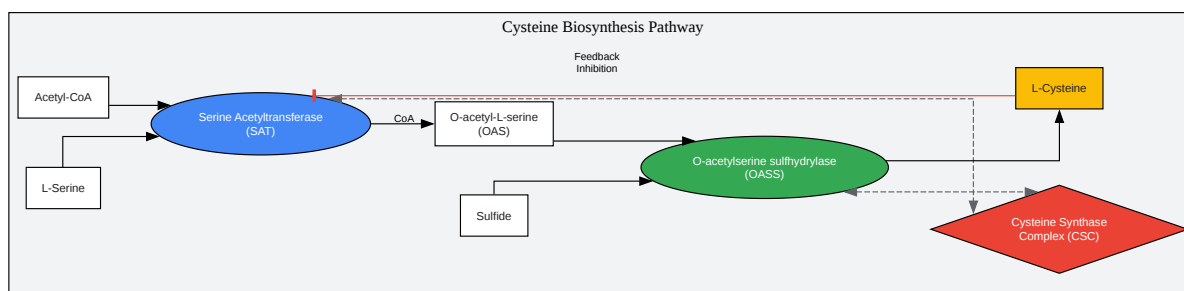
These application notes provide a comprehensive guide for the recombinant expression and purification of serine acetyltransferase (SAT), a key enzyme in the cysteine biosynthesis pathway. The protocols detailed below cover the entire workflow from gene cloning to purification and functional analysis of the enzyme.

Introduction

Serine acetyltransferase (SAT), also known as serine O-acetyltransferase, catalyzes the conversion of L-serine and acetyl-CoA to O-acetyl-L-serine (OAS) and Coenzyme A (CoA).[1] This reaction is the committed and rate-limiting step in the biosynthesis of cysteine in bacteria and plants.[2][3] SAT activity is regulated by feedback inhibition from its end-product, L-cysteine, and through the formation of a multi-enzyme complex, the cysteine synthase complex (CSC), with O-acetylserine sulfhydrylase (OASS).[4] The ability to produce highly pure and active recombinant SAT is crucial for structural studies, inhibitor screening, and understanding its regulatory mechanisms.

Signaling Pathway: Cysteine Biosynthesis and its Regulation

The synthesis of cysteine is tightly regulated to meet cellular demands. Serine acetyltransferase is a central player in this pathway, and its activity is modulated by the availability of substrates and the presence of the downstream product, L-cysteine.

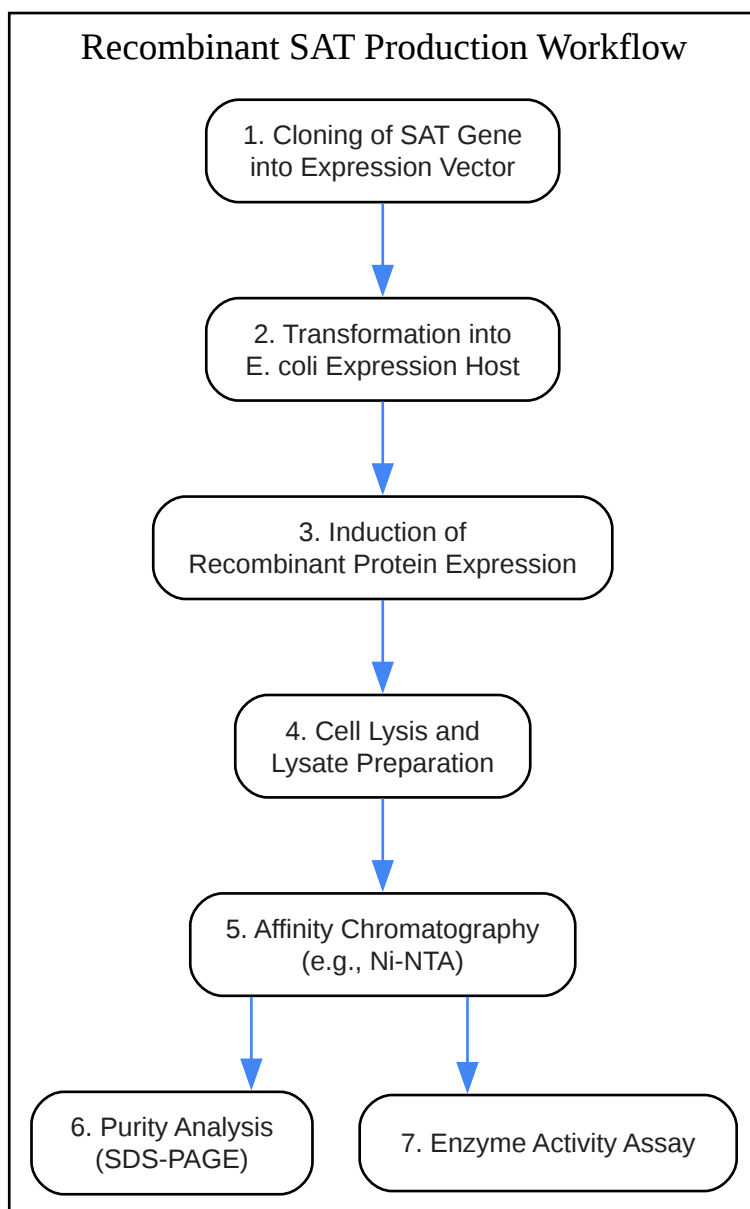


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Cysteine biosynthesis pathway and its regulation.

Experimental Workflow Overview

The overall process for obtaining pure, active recombinant serine acetyltransferase involves a series of sequential steps, from the initial cloning of the gene of interest to the final characterization of the purified protein.



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Workflow for recombinant SAT expression and purification.

Data Presentation

Table 1: Representative Purification of Recombinant Serine Acetyltransferase

This table summarizes a typical purification of His-tagged serine acetyltransferase from E. coli.

Purification Step	Total Protein (mg)	Total Activity (U)	Specific Activity (U/mg)	Yield (%)	Purification Fold
Crude Lysate	250	500	2.0	100	1
Ni-NTA Elution	10	400	40.0	80	20

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 μ mol of CoA-SH per minute under standard assay conditions.

Table 2: Kinetic Parameters of Serine Acetyltransferase from Various Organisms

This table provides a comparison of the kinetic constants for serine acetyltransferase from different species.

Organism	K _m (Acetyl-CoA) (mM)	K _m (L-Serine) (mM)	V _{max} (mM/min) or kcat (s ⁻¹)	Reference
Mycobacterium tuberculosis	0.0513 \pm 0.0050	0.0264 \pm 0.0006	0.0073 \pm 0.0005	
Neisseria gonorrhoeae	-	1.21	1444 (kcat)	[4]
Spinach Chloroplasts	0.35 \pm 0.02	2.29 \pm 0.43	>200 U/mg	[1]

Experimental Protocols

Cloning of Serine Acetyltransferase Gene into pET-28a(+) Expression Vector

This protocol describes the cloning of a SAT gene into the pET-28a(+) vector, which will append an N-terminal His6-tag to the recombinant protein.

Materials:

- SAT gene source (genomic DNA or cDNA)
- pET-28a(+) vector
- Restriction enzymes (e.g., NdeI and XhoI) and corresponding 10X buffer
- T4 DNA Ligase and 10X ligation buffer
- High-fidelity DNA polymerase for PCR
- Forward and reverse primers for SAT gene with appropriate restriction sites
- DH5α competent E. coli cells
- LB agar plates with kanamycin (50 µg/mL)
- DNA purification kits (PCR cleanup and gel extraction)

Procedure:

- **Primer Design:** Design primers to amplify the SAT coding sequence. The forward primer should include an NdeI restriction site (CATATG) and the reverse primer an XhoI restriction site (CTCGAG).
- **PCR Amplification:** Perform PCR using a high-fidelity DNA polymerase to amplify the SAT gene.
- **Purification of PCR Product:** Purify the PCR product using a PCR cleanup kit.
- **Restriction Digest:**
 - Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI. A typical reaction includes:
 - DNA: ~1-2 µg
 - 10X Restriction Buffer: 2 µL

- NdeI: 1 μ L (10 U)
- XhoI: 1 μ L (10 U)
- Nuclease-free water to a final volume of 20 μ L.
- Incubate at 37°C for 1-2 hours.
- Gel Purification: Run the digested products on a 1% agarose gel. Excise the bands corresponding to the digested vector and insert and purify the DNA using a gel extraction kit.
- Ligation:
 - Set up the ligation reaction with a 3:1 molar ratio of insert to vector. A typical reaction includes:
 - Digested pET-28a(+): 50 ng
 - Digested SAT insert: (calculated amount for 3:1 ratio)
 - 10X T4 DNA Ligase Buffer: 1 μ L
 - T4 DNA Ligase: 1 μ L (400 U)
 - Nuclease-free water to a final volume of 10 μ L.
 - Incubate at 16°C overnight or at room temperature for 2-4 hours.
- Transformation:
 - Transform E. coli DH5 α competent cells with 5 μ L of the ligation mixture.
 - Plate the transformed cells on LB agar plates containing kanamycin (50 μ g/mL).
 - Incubate overnight at 37°C.
- Colony PCR and Sequencing: Screen colonies by colony PCR using T7 promoter and T7 terminator primers to identify positive clones. Confirm the correct insertion and sequence by Sanger sequencing.

Recombinant Expression of His-tagged Serine Acetyltransferase

Materials:

- E. coli BL21(DE3) competent cells
- LB broth with kanamycin (50 µg/mL)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

Procedure:

- Transformation: Transform E. coli BL21(DE3) competent cells with the confirmed pET-28a(+)-SAT plasmid.
- Starter Culture: Inoculate a single colony into 10 mL of LB broth containing kanamycin (50 µg/mL) and grow overnight at 37°C with shaking (200-250 rpm).
- Large-Scale Culture: Inoculate 1 L of LB broth with kanamycin with the overnight starter culture.
- Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.7.
- Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.
- Expression: Continue to incubate the culture. Optimal expression conditions may vary, but a common starting point is 4-6 hours at 30°C or overnight at 18-25°C.
- Harvesting: Harvest the cells by centrifugation at 4,600 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged Serine Acetyltransferase using Ni-NTA Affinity Chromatography

Materials:

- Lysis Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 20 mM imidazole
- Wash Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 40 mM imidazole
- Elution Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 250 mM imidazole
- Ni-NTA agarose resin
- Lysozyme
- DNase I

Procedure:

- Cell Lysis:
 - Resuspend the frozen cell pellet in lysis buffer (approximately 5 mL per gram of wet cell paste).
 - Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I.
 - Incubate on ice for 30 minutes.
 - Sonicate the cell suspension on ice to ensure complete lysis.
 - Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C. Collect the supernatant.
- Binding to Resin:
 - Equilibrate the Ni-NTA resin with lysis buffer.
 - Add the clarified lysate to the equilibrated resin and incubate for 1-2 hours at 4°C with gentle agitation to allow the His-tagged protein to bind.
- Washing:
 - Load the lysate-resin slurry into a chromatography column.

- Wash the resin with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.
- Elution:
 - Elute the bound protein with 5-10 column volumes of elution buffer.
 - Collect fractions and monitor the protein concentration, for example, by measuring the absorbance at 280 nm.
- Analysis and Storage:
 - Analyze the eluted fractions by SDS-PAGE to assess purity.
 - Pool the fractions containing the purified SAT.
 - If necessary, dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
 - Store the purified protein at -80°C.

Serine Acetyltransferase Enzyme Activity Assay

This assay measures the production of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction of the free thiol group of CoA with DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

- Assay Buffer: 50 mM Tris-HCl pH 7.6, 1 mM EDTA
- L-serine stock solution (e.g., 200 mM)
- Acetyl-CoA stock solution (e.g., 1 mM)
- DTNB solution (1 mM in assay buffer)
- Purified SAT enzyme

Procedure:

- **Reaction Mixture:** Prepare the reaction mixture in a microcuvette or 96-well plate. A typical 200 μ L reaction contains:
 - Assay Buffer: to a final volume of 200 μ L
 - L-serine: final concentration of 20 mM
 - Acetyl-CoA: final concentration of 0.1 mM
- **Enzyme Addition:** Add a known amount of purified SAT enzyme to initiate the reaction.
- **Incubation:** Incubate the reaction at 30°C for a set period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- **Detection:**
 - Stop the reaction by adding 50 μ L of 1 mM DTNB solution.
 - Measure the absorbance at 412 nm.
- **Quantification:**
 - Prepare a standard curve using known concentrations of CoA to determine the amount of CoA produced in the enzymatic reaction.
 - Calculate the specific activity of the enzyme (μ mol of product formed per minute per mg of enzyme). The molar extinction coefficient of TNB at 412 nm is 14,150 M⁻¹cm⁻¹.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low or no protein expression	Codon usage of SAT gene is not optimal for E. coli.	Synthesize a codon-optimized gene.
Protein is toxic to the cells.	Lower the induction temperature and/or IPTG concentration. Use a different expression host (e.g., with tighter regulation).	
Protein is in inclusion bodies	High expression rate leads to misfolding.	Lower the induction temperature (e.g., 16-20°C) and IPTG concentration. Co-express with chaperones.
Low yield after purification	His-tag is not accessible.	Clone the His-tag at the other terminus of the protein.
Protein is eluting during the wash steps.	Decrease the imidazole concentration in the wash buffer.	
Enzyme has low or no activity	Protein is misfolded.	Optimize expression conditions (lower temperature, slower induction).
Cofactors are missing.	Ensure all necessary cofactors are present in the assay buffer.	
Protein is unstable.	Add stabilizing agents like glycerol or DTT to the storage buffer.	

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